molecular formula C14H15Cl2N5O B6698587 N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(triazol-1-yl)acetamide

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(triazol-1-yl)acetamide

Cat. No.: B6698587
M. Wt: 340.2 g/mol
InChI Key: IZRABZHGKVPMDI-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(triazol-1-yl)acetamide is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrrolidine ring, a dichlorophenyl group, and a triazole moiety, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N5O/c15-10-1-2-13(12(16)7-10)20-5-3-11(8-20)18-14(22)9-21-6-4-17-19-21/h1-2,4,6-7,11H,3,5,8-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRABZHGKVPMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CN2C=CN=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(triazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the triazole moiety. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a nucleophile.

    Formation of the Triazole Moiety: The triazole ring is typically formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

    Coupling of the Moieties: The final step involves coupling the pyrrolidine, dichlorophenyl, and triazole moieties under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols are typically employed.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole or pyrrolidine derivatives.

    Substitution: Formation of substituted dichlorophenyl derivatives.

Scientific Research Applications

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(triazol-1-yl)acetamide has been explored for various scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(triazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(triazol-1-yl)acetamide: shares similarities with other compounds containing pyrrolidine, dichlorophenyl, and triazole moieties.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.

    Triazole Derivatives: Compounds such as 1,2,3-triazoles and 1,2,4-triazoles.

Uniqueness

  • The combination of the pyrrolidine ring, dichlorophenyl group, and triazole moiety in this compound provides a unique structural framework that can result in distinct biological activities and chemical properties compared to other similar compounds.

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